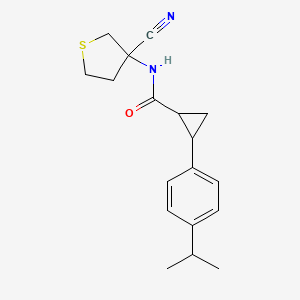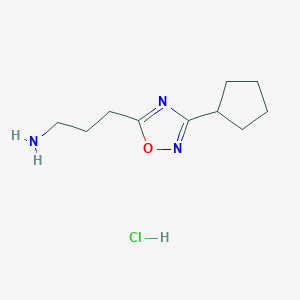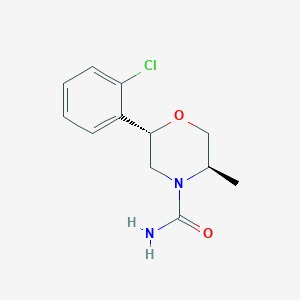
(2S,5R)-2-(2-Chlorphenyl)-5-methylmorpholin-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
I found a reference that might contain information about the synthesis of this compound, but the details are not directly available.Molecular Structure Analysis
Again, the same reference might contain information about the molecular structure, but the details are not directly available.Wirkmechanismus
Tropisetron works by blocking the 5-HT3 receptors in the central and peripheral nervous systems. This prevents the release of serotonin, which is responsible for causing nausea and vomiting. Tropisetron also has anti-inflammatory and analgesic properties, which contribute to its effectiveness in the treatment of migraine headaches and fibromyalgia.
Biochemical and Physiological Effects:
Tropisetron has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Tropisetron also has analgesic properties, which are believed to be due to its ability to modulate the release of neurotransmitters such as substance P and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
Tropisetron is a useful tool in scientific research due to its selective 5-HT3 receptor antagonism. However, it has some limitations. Tropisetron has a short half-life, which can make it difficult to use in long-term experiments. It also has poor solubility in water, which can make it difficult to administer in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of Tropisetron in scientific research. One area of interest is in the treatment of inflammatory bowel disease. Tropisetron has been shown to have anti-inflammatory properties, and may be useful in the treatment of this condition. Another area of interest is in the treatment of chronic pain conditions, such as neuropathic pain. Tropisetron's analgesic properties make it a potential candidate for the development of new treatments for these conditions. Finally, Tropisetron's ability to modulate the release of neurotransmitters may make it a useful tool in the study of the neural mechanisms underlying behavior and cognition.
Conclusion:
In conclusion, Tropisetron is a useful tool in scientific research due to its selective 5-HT3 receptor antagonism. It is used in the treatment of chemotherapy-induced nausea and vomiting, and has also been shown to have anti-inflammatory and analgesic properties. Tropisetron has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of Tropisetron involves the reaction of 2-chlorobenzonitrile with 2-methyl-2-oxazoline to form 2-chlorophenyl-2-methyl-2-oxazoline. This intermediate is then reacted with morpholine in the presence of a base to form Tropisetron.
Wissenschaftliche Forschungsanwendungen
- EN300-7536310 hat sich als vielversprechender Antikrebswirkstoff erwiesen. Forscher haben seine Fähigkeit untersucht, bestimmte Krebszelllinien zu hemmen, insbesondere solche, die gegenüber herkömmlicher Chemotherapie resistent sind. Mechanistische Studien deuten darauf hin, dass es den Zellzyklus beeinflusst und Apoptose in Krebszellen induziert. Weitere Untersuchungen sind erforderlich, um seine Wirksamkeit und sein Sicherheitsprofil zu optimieren .
- Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für neuroprotektive Interventionen. Studien haben ihr Potenzial bei der Minderung von oxidativem Stress, der Reduzierung von Neuroinflammation und der Förderung des neuronalen Überlebens untersucht. Forscher sind besonders an ihrer Anwendung bei neurodegenerativen Erkrankungen wie Alzheimer-Krankheit und Parkinson-Krankheit interessiert .
- EN300-7536310 zeigt in präklinischen Modellen analgetische Wirkungen. Es interagiert mit bestimmten Rezeptoren im zentralen Nervensystem und moduliert die Schmerzempfindung. Forscher untersuchen sein Potenzial als Alternative zur opioidbasierten Schmerztherapie, mit dem Ziel, Sicherheit und Wirksamkeit zu verbessern .
- Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten. EN300-7536310 hat entzündungshemmende Eigenschaften gezeigt, indem es wichtige Entzündungswege hemmt. Forscher untersuchen seinen Einsatz bei Erkrankungen wie rheumatoider Arthritis, entzündlicher Darmerkrankung und Asthma .
- Die Auswirkungen von EN300-7536310 auf die kardiovaskuläre Gesundheit sind ein interessantes Gebiet. Es kann die Blutdruckregulation, den Gefäßtonus und die Endothelfunktion beeinflussen. Forscher untersuchen sein Potenzial als Vasodilatator und kardioprotektives Mittel .
- Über seine therapeutischen Anwendungen hinaus dient EN300-7536310 als wertvolles Werkzeug in der chemischen Biologie und pharmazeutischen Chemie. Wissenschaftler verwenden es, um spezifische biologische Pfade zu untersuchen, Arzneimittelziele zu validieren und neuartige Analoga mit verbesserten Eigenschaften zu entwickeln .
Antikrebs-Potenzial
Neuroprotektion und neurodegenerative Erkrankungen
Analgetische Eigenschaften
Entzündungshemmende Aktivität
Kardiovaskuläre Anwendungen
Chemische Biologie und pharmazeutische Chemie
Eigenschaften
IUPAC Name |
(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-8-7-17-11(6-15(8)12(14)16)9-4-2-3-5-10(9)13/h2-5,8,11H,6-7H2,1H3,(H2,14,16)/t8-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFOEMJAIXPPCF-LDYMZIIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1C(=O)N)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CO[C@H](CN1C(=O)N)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2403286.png)
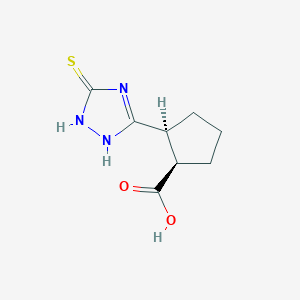
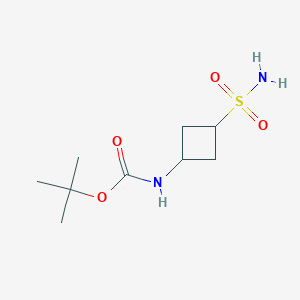
![1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2403292.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide](/img/structure/B2403294.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide](/img/structure/B2403298.png)
![5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2403299.png)
